

Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents

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Compound of Interest		
Compound Name:	C15H22CINS	
Cat. No.:	B15174005	Get Quote

Disclaimer: Initial searches for a compound with the exact molecular formula **C15H22CINS** did not yield a conclusive match or associated solubility data. This guide therefore focuses on the solubility of structurally related and extensively researched phenothiazine derivatives, namely Chlorpromazine and Thioridazine. These compounds are of significant interest to researchers in drug development and neuroscience.

This technical guide provides a comprehensive overview of the solubility of key phenothiazine derivatives in various organic solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Data of Phenothiazine Derivatives

The solubility of active pharmaceutical ingredients is a critical parameter in drug development, influencing formulation, bioavailability, and efficacy. Below is a summary of the reported solubility data for Chlorpromazine and Thioridazine in common organic solvents.

Table 1: Solubility of Chlorpromazine Hydrochloride (C17H19ClN2S·HCl)



Solvent	Solubility
Ethanol	Approximately 30 mg/mL[1], 660 mg/mL[2]
Dimethyl Sulfoxide (DMSO)	Approximately 30 mg/mL[1], 71 mg/mL[3]
Dimethylformamide (DMF)	Approximately 30 mg/mL[1]
Methanol	Soluble[2]
Chloroform	Soluble[2]
Water	Approximately 10 mg/mL in PBS (pH 7.2)[1], 1 g/mL[2]
Ether	Insoluble[2]
Benzene	Insoluble[2]

Table 2: Solubility of Thioridazine Hydrochloride (C21H26N2S2·HCl)

Solvent	Solubility
Ethanol	Approximately 10 mg/mL[4], Soluble[5]
Dimethyl Sulfoxide (DMSO)	Approximately 25 mg/mL[4], 81 mg/mL[6]
Dimethylformamide (DMF)	Approximately 25 mg/mL[4]
Methanol	Soluble[5]
Chloroform	Soluble[5]
Water	50 mg/mL, 40 mg/mL[6]
Ether	Insoluble

It is important to note that the hydrochloride salts of these compounds are generally more soluble in aqueous solutions and polar organic solvents.

Experimental Protocol for Solubility Determination

Foundational & Exploratory





While the precise experimental conditions for the data cited above are not detailed in the source materials, a general protocol for determining the solubility of a phenothiazine compound in an organic solvent can be outlined as follows. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of a phenothiazine compound in a specific organic solvent at a controlled temperature.

Materials:

- Phenothiazine compound (e.g., Chlorpromazine HCl, Thioridazine HCl)
- Selected organic solvents (e.g., ethanol, DMSO, methanol)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected organic solvent.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

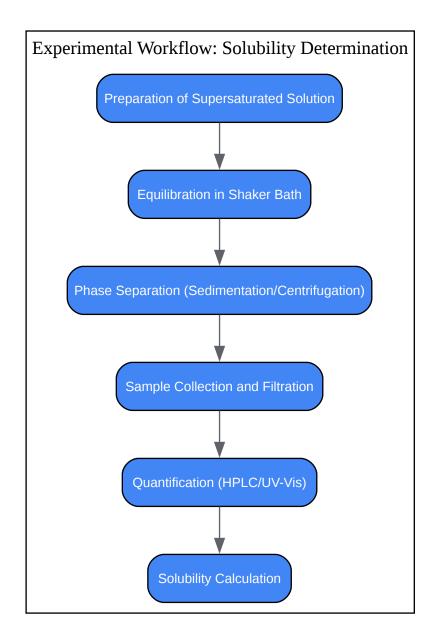


- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the concentration of the phenothiazine in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate a typical workflow for solubility determination and a simplified signaling pathway relevant to phenothiazine antipsychotics.

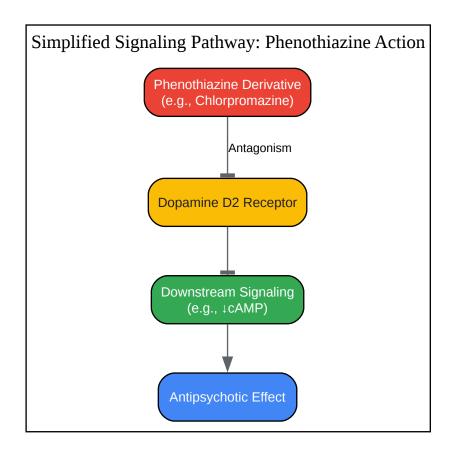




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Caption: A typical experimental workflow for determining the solubility of a compound.





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Caption: Simplified signaling pathway for the antipsychotic action of phenothiazines.

Phenothiazine derivatives, such as Chlorpromazine, primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the brain.[1] This blockade interferes with dopaminergic neurotransmission, leading to a reduction in psychotic symptoms. Many of these compounds also exhibit affinity for other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects. [2][4]

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